1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxytetrahydropyran ring and a naphthalenylmethyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, including the formation of the hydroxytetrahydropyran ring and the subsequent attachment of the naphthalenylmethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalenylmethyl group.
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(benzyl)urea: Another similar compound with a benzyl group.
Uniqueness
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a naphthalene moiety and a tetrahydro-pyran derivative, which may contribute to its biological properties.
Chemical Structure
The molecular formula of the compound is C16H19N3O3, and its structure can be represented as follows:
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, derivatives with tetrahydro-pyran structures have been shown to inhibit pyruvate dehydrogenase kinase (PDHK1), which plays a role in cancer metabolism .
Anticancer Properties
Several studies highlight the anticancer potential of similar compounds. For example, tetrahydro-pyran derivatives have been evaluated for their ability to modulate metabolic pathways in cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis . The mechanism often involves the inhibition of key metabolic enzymes, which disrupts the energy supply of cancer cells.
Analgesic Effects
The biological activity of related compounds has also been studied for analgesic effects. Research suggests that certain naphthalene derivatives exhibit pain-relieving properties by interacting with pain pathways in the central nervous system . This may provide insights into the potential use of this compound as an analgesic agent.
Case Study 1: PDHK1 Inhibition
In a study focusing on PDHK1 inhibitors, compounds similar to this compound were synthesized and evaluated. The results indicated significant inhibition of PDHK1 activity, leading to altered glucose metabolism in cancer cells. This suggests that such compounds could be developed into therapeutic agents targeting metabolic dysregulation in tumors .
Case Study 2: Pain Management
Another study investigated the analgesic properties of naphthalene-containing compounds. The findings showed that these compounds could effectively reduce pain responses in animal models, indicating their potential as non-opioid analgesics. The study emphasized the importance of further research into their mechanisms and efficacy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₃ |
Molecular Weight | 299.34 g/mol |
CAS Number | Not available |
Biological Activities | Anticancer, Analgesic |
Properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(20-13-18(22)8-10-23-11-9-18)19-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUQNASSQOADOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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